4-(5-Chloro-1,2-oxazol-3-yl)pyridine
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Overview
Description
4-(5-Chloro-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and an oxazole ring The presence of chlorine in the oxazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1,2-oxazol-3-yl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-bromo-4-methylpyridine, the amino moiety can be introduced at the pyridine C2-position via Buchwald–Hartwig arylamination, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1,2-oxazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorine atom in the oxazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted oxazole derivatives.
Scientific Research Applications
4-(5-Chloro-1,2-oxazol-3-yl)pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets. The presence of the oxazole and pyridine rings allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethynyl}pyridine
- Oxazole derivatives : These include compounds like aleglitazar, ditazole, and mubritinib, which have similar structural features and biological activities .
Uniqueness
4-(5-Chloro-1,2-oxazol-3-yl)pyridine is unique due to the specific positioning of the chlorine atom and the combination of the oxazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89819-64-7 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-3-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H5ClN2O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H |
InChI Key |
QWWWJNKDESBSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=C2)Cl |
Origin of Product |
United States |
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